molecular formula C8H9NO3 B13642745 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid

Cat. No.: B13642745
M. Wt: 167.16 g/mol
InChI Key: KIXSJIXASWWFTE-UHFFFAOYSA-N
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Description

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound is primarily utilized in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment . Its structure allows for easy functionalization, making it a versatile building block for optimizing drug potency and selectivity during structure-activity relationship (SAR) studies . Furthermore, this dihydropyridin-3-yl scaffold serves as a core structure in the research and development of Selective Glucocorticoid Receptor Modulators (SGRMs) . Compounds based on this core are being investigated for the treatment of a range of inflammatory and immune-mediated disorders, such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Its role is integral to creating active pharmaceutical ingredients (APIs) with targeted biological activity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(1-methyl-6-oxopyridin-3-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-9-5-6(4-8(11)12)2-3-7(9)10/h2-3,5H,4H2,1H3,(H,11,12)

InChI Key

KIXSJIXASWWFTE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves functionalization of the 1-methyl-6-oxo-1,6-dihydropyridine core, typically by introducing the acetic acid moiety at the 3-position. The general synthetic scheme can be summarized as follows:

  • Starting Material : 1-Methyl-6-oxo-1,6-dihydropyridine
  • Key Reaction : Introduction of the acetic acid group at C3 via electrophilic substitution or cross-coupling reactions
  • Catalysts : Acidic or basic catalysts are employed to facilitate the reaction, with palladium-based catalysts often used in cross-coupling methods
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are common
  • Temperature : Moderate heating (70–90°C) optimizes reaction rates and yields
  • Purification : Column chromatography using ethyl acetate/hexane gradients is standard for isolating pure product

A representative synthetic route involves the cross-coupling of (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid with an appropriate acetic acid derivative under palladium catalysis. This method yields the target compound with typical yields ranging from 60% to 75% after purification.

Industrial Production Techniques

In industrial settings, the synthesis is adapted for scale and efficiency:

  • Continuous Flow Reactors : Employed to maintain precise control over reaction parameters such as temperature, pressure, and residence time, improving yield and product consistency
  • Automated Systems : Integration of automated reagent addition and monitoring (e.g., in-line HPLC or TLC) ensures reproducibility and high purity
  • Catalyst Optimization : Use of heterogeneous catalysts or immobilized palladium complexes to facilitate catalyst recovery and reuse
  • Green Chemistry Considerations : Efforts to minimize solvent waste and energy consumption are increasingly incorporated

These industrial methods aim to maximize yield and purity while reducing costs and environmental impact.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Palladium-based (e.g., Pd(PPh₃)₄) Essential for cross-coupling reactions
Solvent DMF, DCM, or ethanol Polar aprotic solvents preferred
Temperature 70–90°C Balances reaction rate and stability
Reaction Time 1–4 hours Monitored by TLC or HPLC for completion
Purification Method Column chromatography (ethyl acetate/hexane) Yields 60–75% pure product

Analytical Characterization of the Product

To confirm the structural integrity of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR: Signals for pyridinone ring protons typically appear at δ 6.5–7.2 ppm
    • ¹³C NMR: Carbonyl carbons resonate around δ 165–175 ppm
  • Mass Spectrometry (MS) :

    • High-resolution MS confirms molecular ion peaks consistent with molecular weight (167.16 g/mol) and formula C₈H₉NO₃
  • Fourier-Transform Infrared Spectroscopy (FT-IR) :

    • Characteristic absorption bands for ketone C=O stretch (1680–1720 cm⁻¹) and carboxylic acid O-H stretch (2500–3300 cm⁻¹)
  • X-ray Crystallography :

    • Structural confirmation of bond lengths and angles, resolving the molecular conformation in the solid state

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield (%) Advantages Limitations
Cross-coupling reaction 1-methyl-6-oxo-1,6-dihydropyridin-3-ylboronic acid, Pd catalyst, DMF, 70–90°C 60–75 High selectivity, moderate yield Requires palladium catalyst
Acylation + Michael addition (related compounds) 2-aminopyridines, maleic/citraconic anhydrides Not specified Regioselective, versatile Indirect route, less direct for target
Industrial continuous flow Automated reactors, optimized catalysts High Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following sections compare 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid with structurally analogous compounds, focusing on molecular features, physicochemical properties, and safety profiles.

Structural Isomers and Positional Variants
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Evidence ID
2-(1-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid C₈H₉NO₃ 167.16 412034-98-1 Acetic acid group at C2 (vs. C3)
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid C₇H₇NO₃ 153.14 158155-12-5 Lacks N1-methyl group
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid C₇H₇NO₃ 153.14 59864-31-2 Carboxylic acid replaces acetic acid moiety

Key Findings :

  • Positional isomers (e.g., C2 vs.
  • The absence of the N1-methyl group (CAS 158155-12-5) reduces steric hindrance, possibly enhancing solubility .
  • Replacing the acetic acid with a carboxylic acid (CAS 59864-31-2) increases acidity (lower pKa), affecting ionization in physiological environments .
Heterocyclic Variants
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Evidence ID
2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid C₇H₈N₂O₃ 168.15 1494446-98-8 Pyridazine ring (two adjacent N atoms)
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid C₁₂H₁₁N₃O₃ 245.24 1118787-12-4 Pyrimidine ring (two non-adjacent N atoms)

Key Findings :

  • Pyridazine and pyrimidine analogs introduce additional nitrogen atoms, altering hydrogen-bonding capacity and solubility. Pyridazine derivatives (e.g., CAS 1494446-98-8) may exhibit higher polarity due to increased hydrogen-bonding sites .
  • The pyrimidine-based compound (CAS 1118787-12-4) has a larger, more complex structure, likely impacting pharmacokinetic properties such as membrane permeability .
Substituent Modifications
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Evidence ID
2,2-Difluoro-2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid C₈H₇F₂NO₃ 211.15 1860877-05-9 Two fluorine atoms at C2 of acetic acid
(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid C₆H₈BNO₃ 156.95 1083169-01-0 Boronic acid replaces acetic acid

Key Findings :

  • The boronic acid derivative (CAS 1083169-01-0) is valuable in Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification in synthetic chemistry .

Key Findings :

  • Most analogs share similar hazards (e.g., respiratory and skin irritation), necessitating standard lab precautions .
  • Fluorinated derivatives (e.g., CAS 1860877-05-9) lack explicit hazard data in the evidence but may pose enhanced toxicity risks due to fluorine’s electronegativity .

Biological Activity

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid
  • Molecular Formula : C8H9NO3
  • Molecular Weight : 169.16 g/mol
  • CAS Number : 59864-31-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Below are the key areas of activity:

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid have shown efficacy against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 1.8 to 6.9 μg/mL in various derivatives .

Anticancer Potential

Studies have suggested that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of pro-apoptotic pathways, which are crucial for eliminating damaged cells .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative conditions. The dihydropyridine structure is known for its ability to modulate calcium channels, which could play a role in protecting neuronal cells from excitotoxicity .

The precise mechanisms through which 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes crucial for bacterial cell wall synthesis, contributing to its antimicrobial activity .
  • Apoptosis Induction : It appears to activate caspases and other proteins involved in programmed cell death .

Study 1: Antimycobacterial Activity

A study screened various compounds against Mtb and identified several derivatives with promising antitubercular activity. The most effective compounds had MIC values significantly lower than those of standard treatments . This highlights the potential of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid derivatives in developing new tuberculosis therapies.

Study 2: Neuroprotection Mechanism

In vitro studies demonstrated that derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of calcium influx and reduction of reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC against Mtb: 1.8 - 6.9 μg/mL
AnticancerInduces apoptosis
NeuroprotectiveReduces oxidative stress

Q & A

Q. What experimental designs mitigate hydrolysis of the 6-oxo group during derivatization?

  • Methodological Answer : Protect the ketone via silylation (e.g., TMSCl in DMF) prior to esterification. Monitor reaction progress by 19F^{19}\text{F}-NMR if fluorinated reagents are used. Low-temperature conditions (−20°C) and anhydrous solvents (THF, DCM) minimize hydrolysis .

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